molecular formula C10H8F3N3O B3170657 {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine CAS No. 944905-99-1

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine

Cat. No.: B3170657
CAS No.: 944905-99-1
M. Wt: 243.18 g/mol
InChI Key: IAMKBTSZYJGPSG-UHFFFAOYSA-N
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Description

{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a fascinating organic compound distinguished by its unique structure, featuring a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a methanamine moiety. Its synthesis and applications have been actively researched, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes can be employed to prepare {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine. One common method involves the cyclization of appropriate hydrazides with cyanogen bromide, forming the oxadiazole ring. Subsequent functionalization can then introduce the trifluoromethyl and phenyl groups under controlled conditions, typically involving catalysts and specific solvents.

Industrial Production Methods: Industrial production often mirrors laboratory procedures but scales up using advanced techniques like continuous flow chemistry, optimizing yields and purity. This involves stringent controls over temperature, pressure, and reagent concentrations to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.

  • Reduction: Reduction can be achieved using hydrogenation techniques, often with palladium as a catalyst.

  • Substitution: Reacts readily with halogens in substitution reactions, facilitated by its aromatic ring and trifluoromethyl group.

Common Reagents and Conditions Used: Common reagents include bromine, nitric acid for nitration, and lithium aluminum hydride for reduction reactions. Typical conditions involve varied temperatures and solvents like dimethyl sulfoxide or dichloromethane.

Major Products Formed from These Reactions:

  • Oxidation can yield oxadiazole-5-carboxylic acid derivatives.

  • Reduction produces amine derivatives with altered functionalities.

  • Substitution reactions often lead to halogenated products, enhancing reactivity.

Scientific Research Applications

Chemistry: Used extensively in organic synthesis to develop new chemical entities.

Biology: Exhibits potential as a pharmacophore in drug discovery, aiding in the development of new therapeutics for various diseases.

Medicine: Investigated for its role in creating novel drug compounds with potential anti-inflammatory, analgesic, and antimicrobial properties.

Industry: Application in the manufacture of specialty chemicals and advanced materials due to its unique reactivity profile.

Comparison with Similar Compounds

Similar compounds include:

  • {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine: Differs by the position of the trifluoromethyl group on the phenyl ring.

  • {3-[3-(Fluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine: Substitutes trifluoromethyl with fluoromethyl.

  • {3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}methanamine: Similar but with a thiadiazole ring instead of an oxadiazole.

These comparisons highlight {3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine's unique trifluoromethyl and phenyl group configurations, providing distinct chemical properties and applications.

Properties

IUPAC Name

[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-3-1-2-6(4-7)9-15-8(5-14)17-16-9/h1-4H,5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMKBTSZYJGPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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